LY2780301 is a synthetic compound identified as a dual inhibitor of the serine/threonine protein kinases AKT (protein kinase B) and S6K1 (ribosomal protein S6 kinase). Its chemical formula is CHFNO, with a molecular weight of 517.52 g/mol. As an ATP-competitive inhibitor, LY2780301 plays a significant role in modulating the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for various cellular processes including growth, proliferation, and survival .
The primary reaction mechanism of LY2780301 involves its interaction with the ATP-binding site of AKT and S6K1, leading to the inhibition of their phosphorylation activities. This inhibition disrupts downstream signaling pathways that are typically activated by growth factors and cytokines. The compound's structure allows it to effectively compete with ATP for binding to these kinases, thereby preventing their activation .
LY2780301 has demonstrated significant biological activity in various in vitro studies, particularly in cancer research. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines by blocking the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, contributing to tumor growth and survival. Although LY2780301 exhibits limited antitumor effects when used alone, it has potential when combined with other therapeutic agents .
These methods ensure the production of high-purity LY2780301 suitable for research applications .
LY2780301 is primarily utilized in research settings, particularly for studying the PI3K/AKT/mTOR signaling pathway in cancer biology. Its applications include:
Studies have shown that LY2780301 interacts with several key proteins involved in cell signaling pathways. It primarily targets AKT and S6K1 but may also influence other proteins within the mTOR signaling network. Research indicates that its dual inhibition can lead to altered phosphorylation states of downstream effectors, affecting cellular responses to growth signals .
Several compounds exhibit similar mechanisms of action or structural characteristics to LY2780301. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Broad spectrum inhibition across multiple kinases |
GDC-0941 | PI3K inhibitor | Selective for class I PI3K isoforms |
AZD8055 | mTOR inhibitor | Targets mTORC1 and mTORC2 |
LY294002 | PI3K inhibitor | Earlier generation compound with less specificity |
LY2780301 stands out due to its dual inhibition of both AKT and S6K1, which may provide a more comprehensive approach to disrupting the PI3K/AKT/mTOR pathway compared to other compounds that target only one component or have broader kinase inhibition profiles .